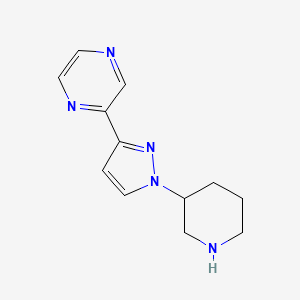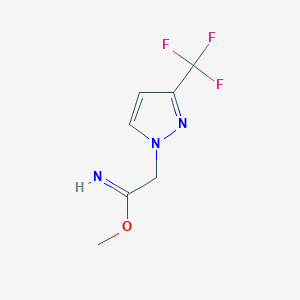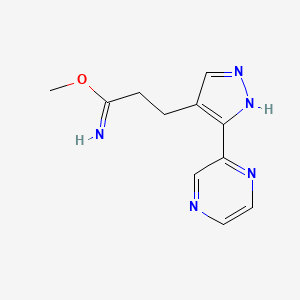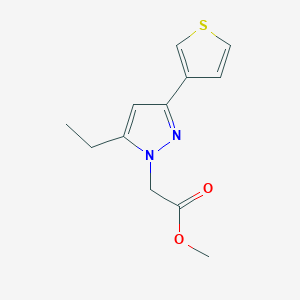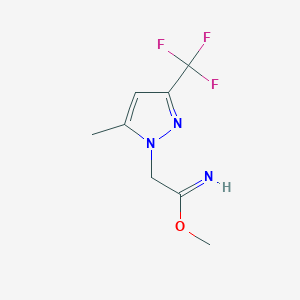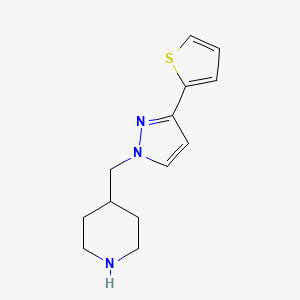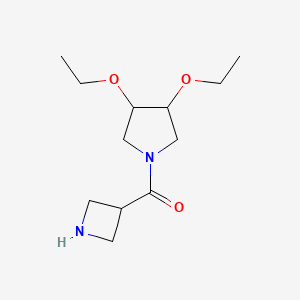
Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C12H22N2O3. It is used for pharmaceutical testing .
Synthesis Analysis
A practical and cost-effective synthesis method for azetidine derivatives has been established. This method involves an industry-oriented reaction of azetidine ring-closure to yield N-benzyl-3-hydroxyazetidine, which is eventually converted to the desired product via key intermediates, Bunte salts .Physical And Chemical Properties Analysis
The molecular weight of Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone is 242.31 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Catalytic Asymmetric Synthesis
Research has shown that enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to azetidin-3-yl derivatives, is effective for catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieves high enantioselectivity, demonstrating the potential of azetidine-based compounds in asymmetric synthesis (Wang et al., 2008).
Synthesis of Highly Functionalized Compounds
Azetidinones have been evaluated for their potential as intermediates in the synthesis of highly functionalized compounds. The unique reactivity of azetidinones with nucleophiles has been explored, revealing pathways to novel chemical structures (Dejaegher & de Kimpe, 2004).
Antitubercular Agents
Novel azetidinone derivatives incorporating 1,2,4-triazole have been synthesized and evaluated for anti-tubercular activity. These studies highlight the biomedical relevance of azetidin-3-yl derivatives in developing new treatments for tuberculosis (Thomas, George, & Harindran, 2014).
Enzyme-Catalyzed Transformations
The metabolism of strained rings, including azetidine derivatives, involves enzyme-catalyzed transformations. For instance, glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine demonstrates the enzymatic reactivity of these structures without prior bioactivation, underscoring their significance in biochemical pathways (Li et al., 2019).
Antileishmanial Agents
Azetidinone compounds have been synthesized and screened for antileishmanial activity, showing potential as new treatments for parasitic infections. This research points to the versatility of azetidin-3-yl derivatives in developing therapeutics for infectious diseases (Singh et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
azetidin-3-yl-(3,4-diethoxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-16-10-7-14(8-11(10)17-4-2)12(15)9-5-13-6-9/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBQDCZCWBTOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



